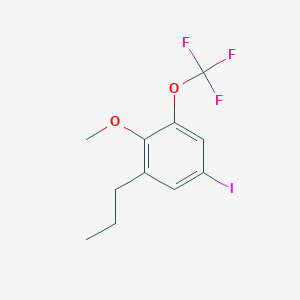
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is an organic compound with the molecular formula C10H12F3IO2 It is characterized by the presence of iodine, methoxy, propyl, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene typically involves the iodination of a suitable precursor, followed by the introduction of methoxy, propyl, and trifluoromethoxy groups. One common method involves the use of iodine and a suitable catalyst to achieve selective iodination. The reaction conditions often include controlled temperature and solvent selection to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the iodine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroquinones and other reduced forms.
Aplicaciones Científicas De Investigación
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene involves its interaction with specific molecular targets. The presence of iodine and trifluoromethoxy groups can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile
- 5-Iodo-1,2,3-trimethoxybenzene
- 5-Iodo-2-methoxy-1-propylbenzene
Uniqueness
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
647855-75-2 |
|---|---|
Fórmula molecular |
C11H12F3IO2 |
Peso molecular |
360.11 g/mol |
Nombre IUPAC |
5-iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H12F3IO2/c1-3-4-7-5-8(15)6-9(10(7)16-2)17-11(12,13)14/h5-6H,3-4H2,1-2H3 |
Clave InChI |
IWJXHDWGKSQJAH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=CC(=C1)I)OC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)
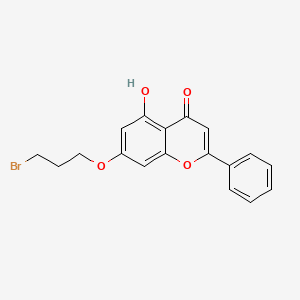

![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
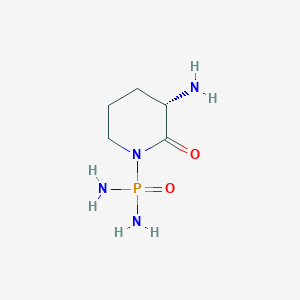
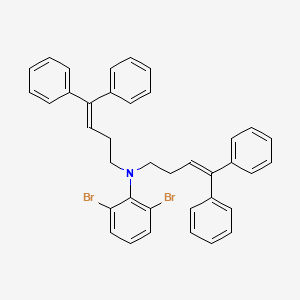


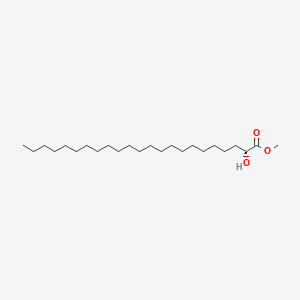
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
